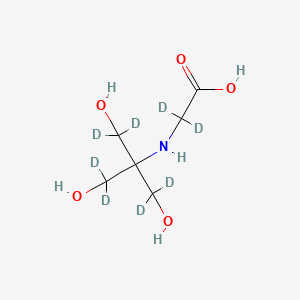
Metoxuron-monomethyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metoxuron-monomethyl-d3 is a deuterium-labeled derivative of Metoxuron-monomethyl. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metoxuron-monomethyl-d3 is synthesized by incorporating deuterium into Metoxuron-monomethyl. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Metoxuron-monomethyl molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully controlled to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Metoxuron-monomethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to determine their structure and properties .
Applications De Recherche Scientifique
Metoxuron-monomethyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
Mécanisme D'action
The mechanism of action of Metoxuron-monomethyl-d3 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these processes are studied using advanced analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoxuron-monomethyl: The non-deuterated form of Metoxuron-monomethyl-d3.
Other Deuterium-Labeled Compounds: Various other compounds labeled with deuterium for use in scientific research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug behavior and optimizing drug formulations .
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3 |
Clé InChI |
YWHRNWZTCCNWSH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl |
SMILES canonique |
CNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)












